molecular formula C8H12O3 B14635643 3-Acetoxycyclohexanone CAS No. 53164-77-5

3-Acetoxycyclohexanone

Cat. No.: B14635643
CAS No.: 53164-77-5
M. Wt: 156.18 g/mol
InChI Key: SHBSJXDUJMMRFE-UHFFFAOYSA-N
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Description

3-Acetoxycyclohexanone is a cyclohexanone derivative featuring an acetoxy (-OAc) substituent at the 3-position. This compound is notable for its role in synthetic organic chemistry, particularly in reactions involving enolate intermediates or acetoxylation processes. This suggests unique steric or electronic properties imparted by the acetoxy group compared to other cyclohexanone analogs .

Properties

CAS No.

53164-77-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-oxocyclohexyl) acetate

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-4-2-3-7(10)5-8/h8H,2-5H2,1H3

InChI Key

SHBSJXDUJMMRFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxycyclohexanone can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced separation techniques like chromatography may be used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanone carboxylic acid.

    Reduction: Cyclohexanol, cyclohexane.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-Acetoxycyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-acetoxycyclohexanone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexanone, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-acetoxycyclohexanone and related cyclohexanone derivatives:

Compound Molecular Formula Key Features Reactivity/Applications
This compound C₈H₁₂O₃ (inferred) Acetoxy group at C3; steric hindrance likely. Fails to form diacetoxybenzene under BF₃·Et₂O/AcOH conditions ( ).
3-Methylcyclohexanone C₇H₁₂O Methyl group at C3; less polar than acetoxy analog. Used in enolate alkylation to synthesize 2-allyl-3-methylcyclohexanone ( ).
3-Aminocyclohex-2-enone C₆H₉NO Amino group at C3; conjugated enone system. Potential intermediate in pharmaceutical synthesis ( ).
3-(3-Methoxyphenyl)cyclohexanone C₁₃H₁₆O₂ Methoxyphenyl substituent at C3; aromatic electron effects. Research applications in medicinal chemistry ( ).
2-(3-Methoxyphenyl)cyclohexanone C₁₃H₁₆O₂ Methoxyphenyl group at C2; positional isomerism alters reactivity. Technical-grade material used in industrial R&D ( ).

Substituent Effects on Physical Properties

  • Electronic Effects: Electron-withdrawing acetoxy and methoxyphenyl groups alter ketone reactivity. For example, 3-(3-methoxyphenyl)cyclohexanone’s aryl ring facilitates resonance stabilization of intermediates ( ).

Research Findings and Key Differentiators

This highlights the critical role of substituent electronic profiles in directing reaction pathways.

Synthetic Versatility of Methyl Analogs: 3-Methylcyclohexanone’s methyl group enables efficient enolate generation, a feature less accessible in bulkier analogs like the acetoxy derivative ( ).

Pharmacological Potential: Amino- and methoxyphenyl-substituted cyclohexanones are prioritized in drug discovery due to their ability to interact with biological targets ( ).

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